molecular formula C20H20N6 B6468270 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640959-11-9

2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B6468270
CAS No.: 2640959-11-9
M. Wt: 344.4 g/mol
InChI Key: TUPJHVNJZMVJEA-UHFFFAOYSA-N
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Description

2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.

Mechanism of Action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, showing nano-molar inhibitory activity against its targets . It binds to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by extracellular growth factors binding to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in significant inhibition of the growth of certain cell lines . It alters cell cycle progression and induces apoptosis within cells .

Preparation Methods

The synthesis of 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .

Scientific Research Applications

2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine include other pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-25-10-8-16-19(25)22-13-23-20(16)26-11-6-14(7-12-26)17-5-4-15-3-2-9-21-18(15)24-17/h2-5,8-10,13-14H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPJHVNJZMVJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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